デスメチルリザトリプタン

概要

説明

Desmethyl rizatriptan is a metabolite of rizatriptan, a triptan-class compound primarily used in the treatment of migraines. It is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the vasoconstriction of intracranial blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .

科学的研究の応用

Desmethyl rizatriptan has various scientific research applications, including:

作用機序

Target of Action

Desmethyl rizatriptan, also known as N-Monodesmethyl Rizatriptan, is a metabolite of rizatriptan . It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors . These receptors are primarily found in the brain and are involved in the regulation of various functions such as mood, appetite, and sleep .

Mode of Action

Desmethyl rizatriptan interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action results in the activation of these receptors, leading to a series of intracellular events . Specifically, it causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . It also inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway involved in the action of desmethyl rizatriptan is the serotonin (5-HT) pathway . The activation of 5-HT1B and 5-HT1D receptors by desmethyl rizatriptan leads to a decrease in the release of certain neurotransmitters, including CGRP and substance P . This results in the constriction of dilated blood vessels and the inhibition of pain signal transmission .

Pharmacokinetics

Desmethyl rizatriptan is formed to a minor degree during the metabolism of rizatriptan . The plasma clearance of rizatriptan is reported to be around 1042 mL/min in males and 821 mL/min in females . The plasma protein binding of rizatriptan is low (14%) . The active metabolite N-mono-desmethyl rizatriptan is formed to a minor degree, and other mono metabolites are also produced: about 14% as the indole acetic acid metabolite and 1% as N-mono-desmethyl rizatriptan .

Result of Action

The molecular and cellular effects of desmethyl rizatriptan’s action primarily involve the constriction of dilated blood vessels and the inhibition of pain signal transmission . This results in the relief of migraine-associated symptoms .

Action Environment

The action, efficacy, and stability of desmethyl rizatriptan can be influenced by various environmental factors. For instance, the presence of food may delay the peak plasma concentrations of rizatriptan . Additionally, the formulation of rizatriptan can also impact its action. For example, orally disintegrating tablets and intranasal sprays are absorbed rapidly and have a prompt onset of action, allowing for significant pain-free rates versus placebo as early as 15 minutes post-administration .

生化学分析

Biochemical Properties

Desmethyl rizatriptan interacts with serotonin (5-HT) receptors in the brain, specifically the 5-HT1B and 5-HT1D receptors . These interactions are believed to contribute to the relief of migraine symptoms by inducing vasoconstriction of extracerebral blood vessels and reducing neurogenic inflammation .

Cellular Effects

Desmethyl rizatriptan, like rizatriptan, influences cell function by acting on the serotonergic system. It binds with high affinity to human cloned 5-HT1B and 5-HT1D receptors . This binding action is thought to cause vasoconstriction of intracranial extracerebral blood vessels, which is believed to alleviate migraine symptoms .

Molecular Mechanism

The molecular mechanism of action of desmethyl rizatriptan involves its binding to 5-HT1B and 5-HT1D receptors. This binding action is thought to trigger a series of biochemical reactions that lead to vasoconstriction and reduced inflammation

Temporal Effects in Laboratory Settings

It is known that rizatriptan, the parent compound, has a plasma half-life of about 2-3 hours

Metabolic Pathways

Desmethyl rizatriptan is a product of the N-demethylation of rizatriptan, a process primarily mediated by the enzyme monoamine oxidase A (MAO-A) in the liver

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of desmethyl rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester via the Leimgruber-Batcho reaction. The indole intermediate is then further converted to desmethyl rizatriptan using simple and efficient methodologies .

Industrial Production Methods: Industrial production of desmethyl rizatriptan typically involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The optimized method uses a mobile phase composed of phosphate buffer and acetonitrile, with detection carried out at 232 nm .

化学反応の分析

Types of Reactions: Desmethyl rizatriptan undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

類似化合物との比較

Sumatriptan: Another triptan-class compound used for migraine treatment.

Zolmitriptan: A triptan with a similar mechanism of action but different pharmacokinetic properties.

Naratriptan: Known for its longer half-life compared to other triptans.

Comparison: Desmethyl rizatriptan is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Compared to sumatriptan, desmethyl rizatriptan has a different pharmacokinetic profile, leading to variations in onset and duration of action. Zolmitriptan and naratriptan also differ in their pharmacokinetic properties and receptor binding profiles, making desmethyl rizatriptan a distinct compound within the triptan class .

生物活性

Desmethyl rizatriptan, a metabolite of rizatriptan, is a compound of significant interest in the pharmacological treatment of migraine due to its agonistic effects on serotonin receptors. This article explores its biological activity, focusing on its pharmacodynamics, metabolism, and clinical implications.

Overview of Desmethyl Rizatriptan

Desmethyl rizatriptan (N-monodesmethyl-rizatriptan) is formed through the metabolic process of rizatriptan, primarily via oxidative deamination by monoamine oxidase A (MAO-A) . While it has structural similarities to its parent compound, it exhibits distinct pharmacological properties that contribute to its efficacy in migraine treatment.

Pharmacodynamics

Desmethyl rizatriptan acts primarily as an agonist at the 5-HT1B and 5-HT1D serotonin receptors. These receptors are crucial in mediating the vasoconstrictive effects on cranial blood vessels and inhibiting pro-inflammatory neuropeptide release in the trigeminal system, which is pivotal in migraine pathophysiology .

- Vasoconstriction : Desmethyl rizatriptan induces vasoconstriction of intracranial blood vessels through activation of 5-HT1B receptors. This action counteracts the vasodilation associated with migraine attacks .

- Inhibition of Neurogenic Inflammation : By stimulating 5-HT1D receptors, desmethyl rizatriptan inhibits the release of pro-inflammatory neuropeptides, thus reducing inflammation and pain transmission in trigeminal pathways .

Pharmacokinetics

The pharmacokinetic profile of desmethyl rizatriptan is influenced by its formation from rizatriptan. Key parameters include:

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety profile of desmethyl rizatriptan:

- Efficacy in Migraine Treatment : Clinical trials indicate that desmethyl rizatriptan possesses similar agonistic activity at serotonin receptors compared to rizatriptan, contributing to its effectiveness in alleviating migraine symptoms .

- Adverse Effects : The side effect profile appears to be consistent with other triptans, including dizziness and somnolence; however, desmethyl rizatriptan's contribution to these effects remains under investigation .

- Comparative Studies : A study comparing various triptans highlighted that while some metabolites exhibit enhanced potency, desmethyl rizatriptan's activity aligns closely with that of the parent compound without significantly altering the side effect profile .

Case Studies

Several case studies have documented the clinical outcomes associated with desmethyl rizatriptan use:

- A case study involving patients with chronic migraines demonstrated significant improvement in headache frequency and intensity upon administration of medications containing desmethyl rizatriptan as a metabolite .

- Another study assessed the pharmacokinetics in a cohort of migraine patients, revealing that plasma levels of desmethyl rizatriptan correlated positively with therapeutic effects observed during acute migraine episodes .

特性

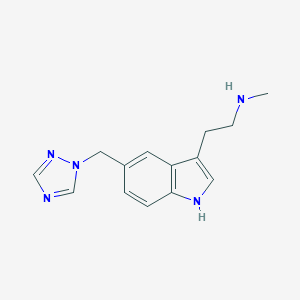

IUPAC Name |

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of Desmethyl Rizatriptan during Rizatriptan Benzoate synthesis?

A1: The provided research abstract [] mentions Desmethyl Rizatriptan (13) as one of the potential impurities arising during the large-scale production of Rizatriptan Benzoate. Unfortunately, the abstract does not elaborate on the specific reaction conditions or mechanisms leading to its formation. Further research exploring the synthetic pathway and identifying the factors promoting Desmethyl Rizatriptan formation would be valuable. This knowledge could be used to optimize the synthesis process and minimize the impurity profile of Rizatriptan Benzoate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。